

Application Note: Comprehensive Analytical Characterization of 2-Hydroxy-5-nitrobenzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-5-nitrobenzamide**

Cat. No.: **B1280025**

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Introduction

2-Hydroxy-5-nitrobenzamide (CAS No. 2912-78-9) is a substituted aromatic amide that serves as a valuable intermediate in the synthesis of various pharmaceutical and chemical compounds.^[1] Its molecular structure, featuring a primary amide, a nitro group, and a phenolic hydroxyl group, provides multiple points for chemical modification while also dictating its physicochemical and spectroscopic properties. The purity, identity, and structural integrity of this compound are paramount, as they directly influence the quality, safety, and efficacy of any subsequent products.

This application note provides a comprehensive suite of analytical methods for the definitive characterization of **2-Hydroxy-5-nitrobenzamide**. We present detailed, field-proven protocols for spectroscopic analysis to confirm molecular structure and chromatographic methods to assess purity. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.

Physicochemical Properties

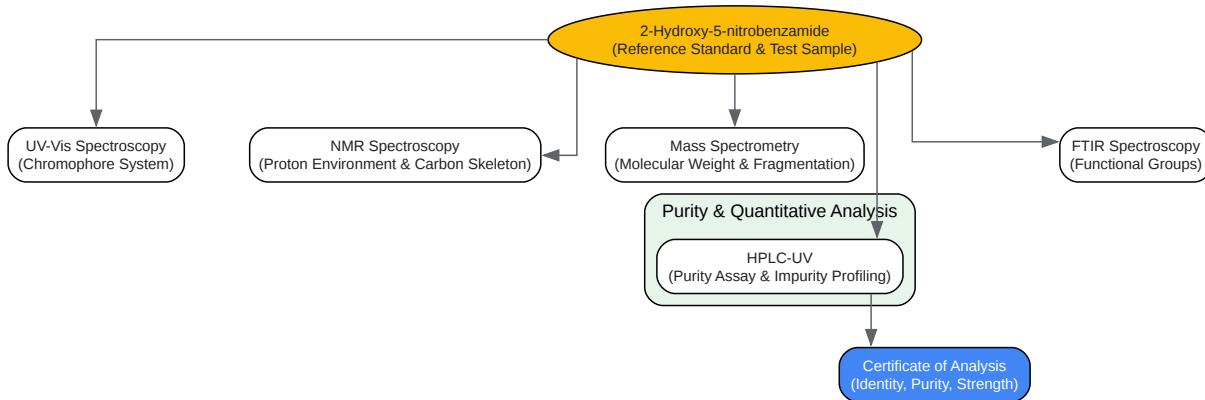
A foundational understanding of the compound's properties is essential for method development. The key physicochemical data for **2-Hydroxy-5-nitrobenzamide** are summarized below.

Property	Value	Source
IUPAC Name	2-hydroxy-5-nitrobenzamide	[2] [3]
Synonyms	5-Nitrosalicylamide	[2]
CAS Number	2912-78-9	[2] [3] [4]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[2] [4]
Molecular Weight	182.13 g/mol	[2] [4]
Monoisotopic Mass	182.03275668 Da	[2]
Appearance	Solid (form may vary)	General
Crystal System	Monoclinic	[5]

Analytical Workflow Overview

A multi-technique approach is necessary for the unambiguous characterization of **2-Hydroxy-5-nitrobenzamide**. The logical flow of analysis involves initial structural confirmation via spectroscopy, followed by a quantitative assessment of purity using chromatography.

Figure 1: Overall Analytical Workflow



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Caption: Workflow for the analytical characterization of the compound.

Spectroscopic Characterization

Spectroscopic techniques provide a molecular "fingerprint," offering definitive evidence of the compound's chemical structure by probing the interactions of its bonds and functional groups with electromagnetic radiation.[\[6\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.[\[1\]](#) For **2-Hydroxy-5-nitrobenzamide**, this technique is ideal for confirming the presence of the hydroxyl (-OH), amide (-NH₂), carbonyl (C=O), and nitro (-NO₂) groups.

Experimental Protocol: FTIR-ATR

- Instrument Preparation: Ensure the FTIR spectrometer and Attenuated Total Reflectance (ATR) accessory are powered on and have completed diagnostic checks.
- Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe lightly dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.[\[7\]](#)
- Sample Analysis: Place a small amount of the solid **2-Hydroxy-5-nitrobenzamide** sample directly onto the ATR crystal. Apply consistent pressure using the built-in press arm to ensure good contact.
- Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add a minimum of 16 scans to improve the signal-to-noise ratio.[\[6\]](#)
- Data Processing: The resulting interferogram is automatically processed via a Fourier transform to produce the final infrared spectrum (Absorbance vs. Wavenumber).

Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. The presence of the key functional groups is confirmed by comparing observed peaks to established correlation tables.

Functional Group	Vibrational Mode	Expected Absorption (cm ⁻¹)	Rationale & Causality
Phenolic -OH	O-H Stretch (H-bonded)	3200 - 3500 (broad)	The broadness is due to strong intramolecular and intermolecular hydrogen bonding with the amide carbonyl and nitro group oxygen atoms. [5]
Primary Amide -NH ₂	N-H Stretch	~3400 and ~3200 (two bands)	Primary amides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.
Aromatic C-H	C-H Stretch	3000 - 3100	These bands are characteristic of sp ² C-H bonds in the benzene ring.
Amide C=O	C=O Stretch (Amide I)	1650 - 1680	This is a very strong and characteristic absorption. Its position can be influenced by hydrogen bonding.
Aromatic C=C	C=C Stretch	1450 - 1600 (multiple bands)	These absorptions confirm the presence of the aromatic ring.
Nitro -NO ₂	N=O Asymmetric Stretch	1500 - 1550	A strong, characteristic band for conjugated nitro groups.

Nitro -NO ₂	N=O Symmetric Stretch	1330 - 1370	The second strong, characteristic band for nitro groups. ^[6]
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The technique is particularly useful for analyzing compounds with conjugated systems and chromophores, such as the nitro-substituted benzene ring in **2-Hydroxy-5-nitrobenzamide**.^[6] It is primarily used to determine an optimal wavelength for HPLC detection and for quantitative analysis via Beer's Law.

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of **2-Hydroxy-5-nitrobenzamide** in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of ~100 µg/mL. Further dilute this stock to obtain a working solution of ~5-10 µg/mL.
- Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline. Fill a matched cuvette with the sample solution. Scan the sample over a wavelength range of 200–400 nm.^[6]
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). The nitroaromatic system is expected to produce characteristic absorption maxima. Based on similar structures, significant absorbance is expected around 250 nm and in the 300-350 nm range. ^[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and electronic environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. This is the most powerful technique for unambiguous structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-OH, -NH₂).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, 2D NMR experiments like COSY (¹H-¹H correlation) can be performed to confirm proton connectivities.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).

Data Interpretation (Predicted for ¹H NMR in DMSO-d₆):

- Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-8.5 ppm). Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) are dictated by the electronic effects of the -OH, -NO₂, and -C(O)NH₂ substituents.
- Amide Protons (2H): The -NH₂ protons will likely appear as a broad singlet. Their chemical shift can be highly variable depending on concentration and temperature.
- Hydroxyl Proton (1H): The phenolic -OH proton will appear as a broad singlet, often at a higher chemical shift (>9 ppm) due to hydrogen bonding.

Caption: Relationship between functional groups and spectroscopic signals.

Chromatographic Purity Analysis

Principle: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients.^[9] By utilizing a stationary phase (column) and a mobile phase, HPLC separates the main compound from any impurities. A UV detector then quantifies each component based on its absorbance. For **2-Hydroxy-5-**

nitrobenzamide, a reversed-phase (RP-HPLC) method is most suitable, where a nonpolar stationary phase (C18) is used with a polar mobile phase.

Experimental Protocol: RP-HPLC with UV Detection

- Instrumentation and Conditions:

- HPLC System: An Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A robust and widely available column is recommended for method reproducibility.[\[10\]](#)
- Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water. An isocratic elution of 40:60 (v/v) Acetonitrile:Water is a good starting point. This can be optimized to a gradient if needed to resolve all impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Use a λ_{max} determined from the UV-Vis analysis (e.g., 254 nm or a higher wavelength maximum to enhance specificity).
- Injection Volume: 10 µL.

- Reagent and Standard Preparation:

- Mobile Phase Preparation: Prepare the aqueous portion by adding 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas both mobile phase components before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of **2-Hydroxy-5-nitrobenzamide** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase. This solution is used for system suitability and quantification.

- Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard solution.
- Analysis Sequence:
 1. Equilibrate the column with the mobile phase until a stable baseline is achieved (~15-20 minutes).
 2. Inject a blank (mobile phase) to ensure no system contamination.
 3. Make five replicate injections of the Working Standard Solution to establish system suitability.
 4. Inject the Sample Solution.
 5. Inject the Working Standard Solution again at the end of the sequence to bracket the sample and confirm system stability.

Data Analysis and System Suitability: For the method to be considered valid for the analysis, the system suitability criteria must be met.

Parameter	Acceptance Criterion	Rationale & Causality
Tailing Factor (T)	$T \leq 2.0$	Ensures peak symmetry. High tailing indicates undesirable interactions between the analyte and the stationary phase, which can compromise peak integration and accuracy.
Theoretical Plates (N)	$N \geq 2000$	Measures column efficiency. A high plate count indicates sharp peaks, which are essential for resolving the main peak from closely eluting impurities.
Relative Standard Deviation (%RSD)	$\leq 2.0\%$ for peak area and retention time (for $n=5$ injections)	Demonstrates the precision of the analytical system. Low variability is crucial for reliable and reproducible quantification.[10]

Purity Calculation: The purity of the test sample is typically calculated using the area percentage method, assuming all components have a similar response factor at the chosen wavelength.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of **2-Hydroxy-5-nitrobenzamide**. The combination of spectroscopic techniques (FTIR, UV-Vis, NMR) ensures unambiguous structural identification, while the validated HPLC method provides a reliable means for determining purity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality of **2-Hydroxy-5-nitrobenzamide**, ensuring its suitability for downstream applications. It is recommended that a full method validation be performed in the user's laboratory to ensure its suitability for the intended purpose.

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